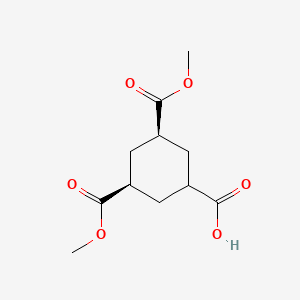
(1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid is a complex organic compound with a cyclohexane ring structure This compound is characterized by the presence of three carboxylic acid groups, two of which are esterified with methanol, resulting in methoxycarbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, followed by esterification and selective reduction steps. The Diels-Alder reaction between a diene and a dienophile forms the cyclohexane ring, which is then functionalized with carboxylic acid groups. Esterification with methanol in the presence of an acid catalyst yields the methoxycarbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
(1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
Chemistry
In chemistry, (1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicine, research focuses on the compound’s potential as a drug precursor. Its structural features allow for modifications that can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers, coatings, and adhesives.
作用機序
The mechanism of action of (1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
(1s,3R,5S)-3,5-bis(ethoxycarbonyl)cyclohexane-1-carboxylic acid: Similar structure but with ethoxycarbonyl groups instead of methoxycarbonyl groups.
(1s,3R,5S)-3,5-bis(acetoxycarbonyl)cyclohexane-1-carboxylic acid: Contains acetoxycarbonyl groups, offering different reactivity and properties.
Uniqueness
(1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. The presence of methoxycarbonyl groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C11H16O6 |
|---|---|
分子量 |
244.24 g/mol |
IUPAC名 |
(3S,5R)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h6-8H,3-5H2,1-2H3,(H,12,13)/t6?,7-,8+ |
InChIキー |
PZFDNDQDHXLHPE-IEESLHIDSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@@H](CC(C1)C(=O)O)C(=O)OC |
正規SMILES |
COC(=O)C1CC(CC(C1)C(=O)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)

![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)
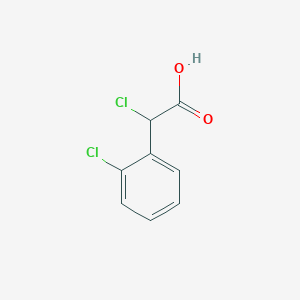
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)
amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
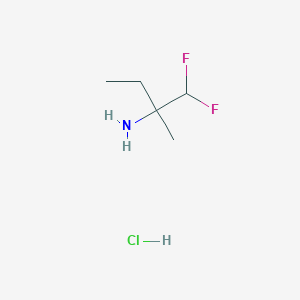
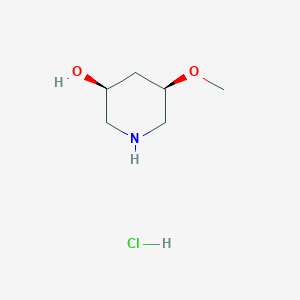
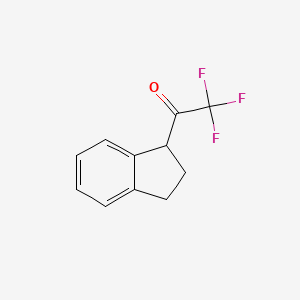
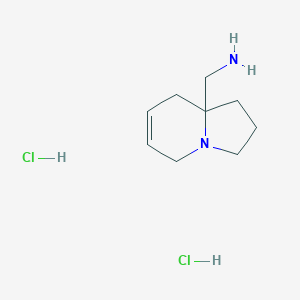
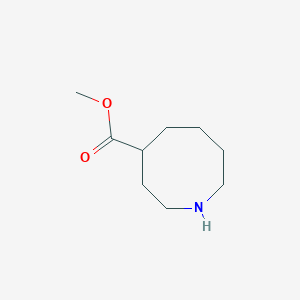
![2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13517536.png)
![4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13517537.png)
